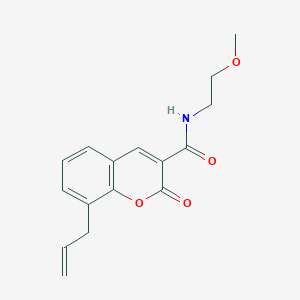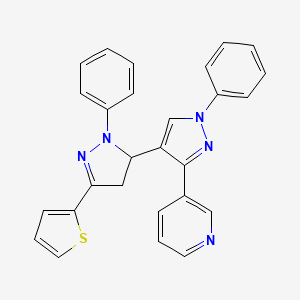![molecular formula C19H22N2O5 B5145404 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of compounds known as phenethylamines, which are known to have a wide range of biological activities. The synthesis method of TAP involves the reaction of 2,5-dimethoxyphenethylamine with phenoxypropanoyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of research available on the compound, which can be useful for researchers who are interested in studying its effects. However, one limitation of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide is that it can be difficult to synthesize, which can make it challenging to study in the lab.
Direcciones Futuras
There are many potential future directions for research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the identification of new therapeutic applications for N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide, such as in the treatment of neurodegenerative diseases. Additionally, further research could be done to elucidate the mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide and to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide involves the reaction of 2,5-dimethoxyphenethylamine with phenoxypropanoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is purified by column chromatography using a silica gel column. The yield of the reaction is typically around 50-60%.
Propiedades
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(26-14-8-6-5-7-9-14)19(23)21-16-11-17(24-3)15(20-13(2)22)10-18(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXCAMGUJLOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)

![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)